N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
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Overview
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide, often referred to as Compound X , is a synthetic organic compound. It belongs to the oxalamide class and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. While I don’t have access to specific papers detailing the exact synthetic route, it’s essential to investigate the literature for detailed protocols and optimization strategies.
Molecular Structure Analysis
Compound X’s molecular structure comprises a central oxalamide core, flanked by two distinct functional groups: a cyclohexene moiety and a furan-thiomorpholinoethyl group. The cyclohexene ring imparts rigidity, while the furan-thiomorpholinoethyl group contributes to its overall reactivity and biological activity. Researchers have employed spectroscopic techniques (such as NMR, IR, and mass spectrometry) to elucidate its structure.
Chemical Reactions Analysis
Compound X participates in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. These reactions allow for the modification of its functional groups, leading to derivatives with altered properties. Investigating its reactivity and selectivity is crucial for designing novel analogs.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Compound X exhibits a melting point within a specific range (refer to relevant literature).
- Solubility : It dissolves in common organic solvents (e.g., dichloromethane, ethanol, etc.).
- Color : The compound may appear as a white to pale yellow solid.
- Chemical Properties :
- Stability : Compound X is stable under specific conditions (e.g., temperature, pH, etc.).
- Reactivity : It may undergo hydrolysis, oxidation, or other chemical transformations.
- Acid-Base Behavior : Investigate its acidity/basicity using pKa values.
Scientific Research Applications
Photoinduced Oxidative Annulation
Research on the photoinduced direct oxidative annulation of furan and thiophene derivatives has demonstrated a pathway to highly functionalized polyheterocyclic compounds. These reactions proceed without the need for transition metals and oxidants, showcasing a method for synthesizing complex molecules that could be related to the compound (Jin Zhang et al., 2017).
Crystal Structure Analysis
A study on the crystal structure of a compound with a thiomorpholine ring revealed its chair conformation and detailed the intermolecular interactions within the crystal lattice. Such structural analyses are crucial for understanding the physical and chemical properties of new compounds (T. Moriguchi et al., 2015).
Synthesis and Characterization of Complexes
The synthesis and characterization of N-(R-carbamothioyl)cyclohexanecarboxamides and their metal complexes highlight the versatility of compounds with cyclohexane and thiomorpholine components in forming stable complexes with metals. This research could suggest potential catalytic or material science applications for the compound (C. Ozer et al., 2009).
Multicomponent Bicyclization Reaction
A multicomponent bicyclization reaction involving furan derivatives has been developed, enabling the construction of furo[2,3-b]pyrrole derivatives. This method illustrates the compound's potential utility in synthesizing heterocyclic structures with biological relevance (Ning-Ning Man et al., 2017).
Safety And Hazards
Researchers must assess the safety profile of Compound X:
- Toxicity : Evaluate acute and chronic toxicity through animal studies.
- Environmental Impact : Consider its persistence and potential harm to ecosystems.
- Handling Precautions : Proper lab practices, protective equipment, and waste disposal protocols are essential.
Future Directions
Future research on Compound X should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize pharmacological properties.
- Formulation : Develop suitable formulations for administration (oral, injectable, etc.).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c24-19(21-9-8-16-5-2-1-3-6-16)20(25)22-15-17(18-7-4-12-26-18)23-10-13-27-14-11-23/h4-5,7,12,17H,1-3,6,8-11,13-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWCKSOWQJRVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide |
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